2-Bromo-1-(2-bromophenyl)ethanone
Overview
Description
2-Bromo-1-(2-bromophenyl)ethanone is an organic compound with the molecular formula C8H6Br2O. It is a brominated derivative of acetophenone and is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of two bromine atoms attached to the ethanone structure, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2-bromophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(2-bromophenyl)ethanone. In this process, 1-(2-bromophenyl)ethanone is dissolved in a suitable solvent such as benzene, and bromine is added dropwise to the solution. The reaction mixture is then stirred and heated to facilitate the bromination reaction. After completion, the product is isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale bromination reactors. The process typically includes the controlled addition of bromine to a solution of 1-(2-bromophenyl)ethanone under specific temperature and pressure conditions. The reaction is monitored to ensure complete bromination, and the product is subsequently purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-bromophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of 2-bromo-1-(2-bromophenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2-bromophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2-bromophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromophenyl)ethanone involves its ability to act as an electrophile in chemical reactions. The bromine atoms attached to the ethanone structure make the carbonyl carbon highly reactive towards nucleophiles. This reactivity allows the compound to participate in various substitution and addition reactions, forming covalent bonds with nucleophilic species. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Similar in structure but lacks the additional bromine atom on the phenyl ring.
1-(2-Bromophenyl)ethanone: Precursor to 2-Bromo-1-(2-bromophenyl)ethanone, with only one bromine atom.
2-Bromo-1-(4-bromophenyl)ethanone: Similar structure but with bromine atoms in different positions on the phenyl ring.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. The specific positioning of the bromine atoms allows for selective reactions and the formation of diverse products, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
2-bromo-1-(2-bromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXPJIJQTHJGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372109 | |
Record name | 2-bromo-1-(2-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49851-55-0 | |
Record name | 2-bromo-1-(2-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromophenacyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-1-(2-bromophenyl)ethanone in the synthesis of indenobenzofurans?
A1: this compound serves as a crucial building block in the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones. The compound reacts with salicylaldehydes to form 2-(2-bromobenzoyl)benzofurans, the key intermediate in this synthesis. [] These intermediates then undergo a palladium-catalyzed intramolecular Heck reaction, leading to the formation of the desired indenobenzofuran product. []
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